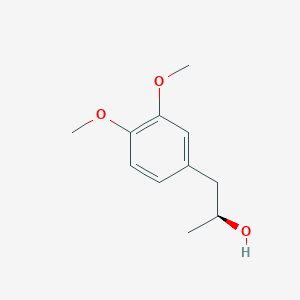

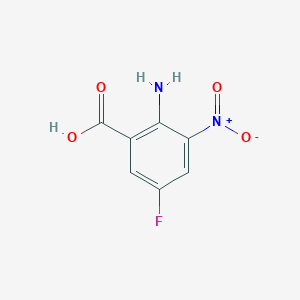

Ácido 2-amino-5-fluoro-3-nitrobenzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrates the utility of such chemicals in creating a wide array of heterocyclic compounds. These processes involve several steps, including nitrification, esterification, and reduction, leading to the formation of benzimidazoles, benzotriazoles, and other nitrogenous cycles significant for drug development (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds like 5-amino-2-nitrobenzoic acid has been elucidated using X-ray diffraction methods, revealing crystallization in specific space groups and forming cyclic dimers via intermolecular hydrogen bonds. This structural information is crucial for understanding the reactivity and binding properties of these compounds (Mrozek & Głowiak, 2004).

Chemical Reactions and Properties

2-Amino-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions due to its active functional groups. For example, resin-bound 4-fluoro-3-nitrobenzoic acid can be converted through reactions with amines and reduction to substituted benzimidazoles, showcasing the compound's versatility in synthesizing biologically active heterocycles (Kilburn et al., 2000).

Physical Properties Analysis

The crystallization behavior and solid-state properties of compounds structurally related to 2-Amino-5-fluoro-3-nitrobenzoic acid provide insights into their physical characteristics. These properties include melting points, solubility, and crystal packing, which are vital for determining the compound's application in synthesis and formulation (Wardell & Tiekink, 2011).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-fluoro-3-nitrobenzoic acid are influenced by its functional groups, leading to reactivity with various organic and inorganic compounds. This reactivity is exploited in synthesizing complex molecules and intermediates used in pharmaceuticals and materials science. The fluorine atom, in particular, impacts the acidity of the carboxylic group and the electron-withdrawing effects on the aromatic ring, affecting its participation in nucleophilic substitution reactions (Yang et al., 2011).

Aplicaciones Científicas De Investigación

Bloques de construcción fluorados

El ácido 2-amino-5-fluoro-3-nitrobenzoico es un bloque de construcción fluorado . Los compuestos fluorados son importantes en el campo del descubrimiento y desarrollo de fármacos debido a sus propiedades únicas, como la mayor estabilidad metabólica y la mayor lipofilia .

Reacción de Ugi

Se ha informado que este compuesto reacciona con un aldehído, un isonitrilo y una amina primaria unida a un nucleófilo amino o hidroxilo interno protegido con Boc, para dar el producto de Ugi . La reacción de Ugi es una herramienta poderosa en la síntesis orgánica para la generación rápida de complejidad molecular .

Síntesis de dibenz[b,f]oxazepin-11(10H)-onas

El ácido 2-amino-5-fluoro-3-nitrobenzoico puede utilizarse en la síntesis de dibenz[b,f]oxazepin-11(10H)-onas . Esto se consigue mediante la sustitución aromática nucleófila (SNAr) del flúor en el ácido 2-fluoro-5-nitrobenzoico con el OH de varios 2-aminofenoles en soporte sólido .

Síntesis de dibenzazocinas sustituidas

Este compuesto también puede utilizarse en la síntesis de dibenzazocinas sustituidas en soporte sólido

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be an intermediate in the synthesis of n1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It also participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .

Mode of Action

It is known to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .

Biochemical Pathways

It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins and enzymes, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Its use in proteomics research suggests that it may have bioavailability and can interact with biological systems.

Result of Action

Its role in the synthesis of potential inhibitors of p38α mapk suggests that it may have a role in regulating cellular responses to cytokines and stress.

Propiedades

IUPAC Name |

2-amino-5-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWWMVQRAZJKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177960-62-2 | |

| Record name | 2-amino-5-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.